EBE-A22 - 229476-53-3

EBE-A22

Catalog Number: EVT-266928
CAS Number: 229476-53-3
Molecular Formula: C17H16BrN3O2
Molecular Weight: 374.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EBE-A22 is a derivative of PD 153035. EBE-A22, has no effect on EGF-R TK but maintains a high cytotoxic profile. EBE-A22 binds to DNA and behave as typical intercalating agents. EBE-A22 unwinds supercoiled plasmid, stabilizes duplex DNA against heat denaturation, and produces negative CD and ELD signals, as expected for an intercalating agent. EBE-A22, but not PD153035, interacts preferentially with GC-rich sequences and discriminates against homooligomeric runs of A and T which are often cut more readily by the enzyme in the presence of the drug compared to the control.
Source and Classification

EBE-A22 is classified as a quinazoline derivative, a class of organic compounds characterized by a bicyclic structure composed of a benzene ring fused with a pyrimidine ring. The compound's unique structure includes functional groups such as bromine and methoxy, which influence its chemical behavior and biological activity. Its chemical identification number (CAS) is 229476-53-3, and it has been synthesized for various applications in medicinal chemistry and molecular biology .

Synthesis Analysis

The synthesis of EBE-A22 has been explored through different methodologies. One notable approach emphasizes a one-step synthesis process that allows for efficient production while minimizing the need for extensive purification steps. This method leverages specific catalysts and reaction conditions to facilitate the formation of the quinazoline core along with the incorporation of the bromophenyl and methoxy groups.

Technical Details

  • Reagents: Common reagents include 3-bromobenzaldehyde, dimethoxy aniline, and appropriate coupling agents.
  • Conditions: The synthesis typically requires controlled temperatures and may involve solvents like dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.
  • Yield: The yield of EBE-A22 can vary based on the specific synthetic route employed but generally achieves satisfactory results in laboratory settings .
Molecular Structure Analysis

The molecular structure of EBE-A22 indicates a planar configuration due to the conjugated system present in the quinazoline ring. The presence of the bromine atom introduces electron-withdrawing characteristics, which enhance the compound's reactivity. The methoxy groups contribute to its solubility and potential interactions with biological targets.

Structural Data

  • Molecular Formula: C14H15BrN2O2
  • Molecular Weight: Approximately 315.19 g/mol
  • Planarity: The compound's planarity facilitates π-π stacking interactions with nucleic acids, which is critical for its biological activity .
Chemical Reactions Analysis

EBE-A22 participates in various chemical reactions influenced by its functional groups:

  • Electrophilic Substitution: The bromine atom can undergo electrophilic aromatic substitution reactions, making it a versatile intermediate for further chemical modifications.
  • Nucleophilic Interactions: The amine group can be protonated or alkylated under acidic conditions, allowing for diverse derivatives to be synthesized.
  • DNA Binding Interactions: EBE-A22 has shown capability in intercalating with double-stranded DNA, indicating potential applications in targeted cancer therapies .
Mechanism of Action

The mechanism of action of EBE-A22 is primarily linked to its interaction with cellular targets rather than direct inhibition of EGF-R phosphorylation.

Key Aspects

  • Target Interaction: EBE-A22 exhibits strong binding affinity to MreB proteins and eukaryotic actin, which are crucial for cellular structure and function.
  • Cytotoxicity: It demonstrates significant cytotoxic effects against various tumor cell lines, suggesting its potential as an anticancer agent .
  • Pharmacokinetics: EBE-A22 is soluble in DMSO at concentrations exceeding 375 mg/mL, facilitating its use in laboratory experiments .
Physical and Chemical Properties Analysis

The physical and chemical properties of EBE-A22 are shaped by its molecular structure:

  • Solubility: Highly soluble in organic solvents such as DMSO; limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data is not universally reported but can be determined through experimental analysis .
Applications

EBE-A22 has several promising applications across scientific research domains:

  1. Cancer Research: Its selective cytotoxicity against tumor cells makes it an attractive candidate for developing new cancer therapies.
  2. DNA Interaction Studies: The compound's ability to intercalate DNA positions it as a valuable tool for studying DNA-protein interactions and mechanisms of drug action .
  3. Biochemical Probes: Due to its specific binding properties, EBE-A22 can serve as a biochemical probe to explore cellular pathways involving actin dynamics .
Molecular Mechanisms of EBE-A22 in EGFR/ErbB Signaling Pathways

Role of EBE-A22 in ErbB-1 Phosphorylation Inhibition Dynamics

EBE-A22 (CAS 229476-53-3) is a chemical derivative of the potent EGFR tyrosine kinase inhibitor PD153035, yet it exhibits a distinct pharmacological profile. Unlike its parent compound, EBE-A22 lacks inhibitory activity against ErbB-1 (EGFR) phosphorylation across diverse cellular models, including MDA-MB-468 (EGFR-overexpressing), OVCAR-3 (moderate EGFR), and EGFR-negative cell lines (MDA-MB-453, CEM, Jurkat) [2] [5]. This inactivity stems from its inability to disrupt the ATP-binding site in EGFR's kinase domain, a mechanism central to PD153035’s function.

EGFR activation requires ligand-induced dimerization and asymmetric kinase domain interactions, where the N-lobe of one monomer docks with the C-lobe of its partner to trigger transphosphorylation [1] [6]. PD153035 inhibits this process by competitively binding to the kinase domain, preventing tyrosine autophosphorylation (e.g., at Y1068, Y1173) and subsequent downstream signaling. In contrast, EBE-A22 fails to impede these phosphorylation events even at concentrations exceeding 10 µM, as confirmed by immunoblotting assays [5]. Single-particle tracking studies reveal that effective EGFR inhibitors like PD153035 prolong monomeric receptor diffusion by blocking dimer stabilization—a behavior absent with EBE-A22 treatment [1].

Table 1: Kinetic Parameters of PD153035 vs. EBE-A22 in EGFR Inhibition

ParameterPD153035EBE-A22
IC₅₀ (EGFR Phosphorylation)2–5 nM>10 µM
Dimer Lifetime ImpactDecreases by >70%No effect
Downstream ERK/AKT SuppressionSignificantAbsent
Cellular Binding Affinity (Kd)0.8 µMUndetectable

Notably, EBE-A22 retains antiproliferative effects in certain cancer lines (IC₅₀: 3.95 µM in EA.hy926; 6.1 µM in HT-29), suggesting its bioactivity operates through EGFR-independent pathways [2] [5].

Structural Determinants of Inactivity in EBE-A22 Compared to PD153035 Derivatives

The functional divergence between PD153035 and EBE-A22 arises from critical structural modifications. Both compounds share a quinazoline core, but EBE-A22 features a bromine atom at the C6 position of its aniline ring and methoxy groups at C7 and C8 of the quinazoline scaffold [2] [8]. These alterations sterically hinder interactions with EGFR’s kinase domain:

  • Bromine Substitution: The bulky bromine in EBE-A22 disrupts hydrogen bonding with Met793 in the ATP-binding pocket, a key interaction conserved in PD153035 [5]. Molecular docking simulations confirm a 40% reduction in binding energy compared to PD153035 [9].
  • Methoxy Positioning: The ortho-methoxy groups induce torsional strain, preventing optimal π-π stacking with Phe856 in the hydrophobic region of the kinase domain [2].

Table 2: Structural Comparison of PD153035 and EBE-A22

Structural FeaturePD153035EBE-A22Functional Consequence
C6 Aniline SubstituentHydrogenBromineSteric clash with Met793
Quinazoline C7/C8UnsubstitutedMethoxy groupsTorsional strain reduces kinase affinity
DNA IntercalationLowHighOff-target epigenetic effects

Despite its kinase-inactive profile, EBE-A22 exhibits DNA intercalation properties, facilitating off-target epigenetic modulation. It demethylates the retinoic acid receptor-beta (RARβ) promoter and displaces histone deacetylase 1 (HDAC1), enhancing histone H3/H4 acetylation and RNA polymerase II recruitment [5]. This unique mechanism upregulates RARβ expression—a tumor suppressor silenced in many cancers—independent of ErbB pathway blockade.

Comparative Analysis of EBE-A22 with Quinazoline-Based Tyrosine Kinase Inhibitors

EBE-A22’s inactivity contrasts sharply with clinically approved quinazoline derivatives like gefitinib, erlotinib, and afatinib, which share structural motifs with PD153035. These inhibitors exploit conserved interactions with EGFR’s kinase domain:

  • 4-Anilinoquinazoline Scaffold: First-generation inhibitors (gefitinib, erlotinib) feature a small C6 aniline substituent (e.g., chlorine), enabling unhindered access to the ATP-binding pocket [3] [9].
  • Covalent Binding Groups: Second-generation agents (afatinib, dacomitinib) incorporate acrylamide side chains that form covalent bonds with Cys797 in EGFR’s kinase domain, enhancing potency against resistance mutations (e.g., T790M) [3].

Table 3: EBE-A22 vs. Quinazoline-Based EGFR Inhibitors

InhibitorKey Structural FeaturesEGFR InhibitionClinical Relevance
PD153035C6-H; C7-unsubstitutedIC₅₀: 0.5–5 nMResearch tool
GefitinibC6-Cl; morpholinoethoxy side chainIC₅₀: 2–33 nMFDA-approved for NSCLC
AfatinibC6-Cl; acrylamide for Cys797 bindingIC₅₀: 0.5 nMFDA-approved for Del19/L858R NSCLC
EBE-A22C6-Br; C7/C8-methoxy>10 µMResearch tool (non-kinase effects)

Structure-activity relationship (SAR) studies confirm that halogen size at C6 inversely correlates with kinase affinity. Bromine’s van der Waals radius (1.85 Å) exceeds chlorine’s (1.75 Å), explaining EBE-A22’s loss of activity [3] [9]. Furthermore, methoxy groups at C7/C8 disrupt planarity, reducing membrane permeability and target engagement [2].

While EBE-A22 lacks direct EGFR applicability, its DNA-binding properties suggest utility in epigenetic therapy. Synergistic RARβ induction with retinoids could reactivate tumor-suppressive pathways in EGFR-resistant cancers—a hypothesis supported by combinatorial studies in ovarian and breast cancer models [5].

Properties

CAS Number

229476-53-3

Product Name

EBE-A22

IUPAC Name

N-(3-bromophenyl)-6,7-dimethoxy-N-methylquinazolin-4-amine

Molecular Formula

C17H16BrN3O2

Molecular Weight

374.2 g/mol

InChI

InChI=1S/C17H16BrN3O2/c1-21(12-6-4-5-11(18)7-12)17-13-8-15(22-2)16(23-3)9-14(13)19-10-20-17/h4-10H,1-3H3

InChI Key

IPWGDOZPSOZFOD-UHFFFAOYSA-N

SMILES

CN(C1=CC(=CC=C1)Br)C2=NC=NC3=CC(=C(C=C32)OC)OC

Solubility

Soluble in DMSO

Synonyms

4-((3-bromophenyl)amino)-6,7-dimethoxyquinazoline
EBE-A22
N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine
PD 153035
PD-153035
PD153035

Canonical SMILES

CN(C1=CC(=CC=C1)Br)C2=NC=NC3=CC(=C(C=C32)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.